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Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanol

Cat. No.: B075180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

alcohol 1-(3,4-Dichlorophenyl)ethanol, a key intermediate in various synthetic pathways. This

document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents

a logical workflow for the analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 1-(3,4-
Dichlorophenyl)ethanol. Where direct experimental data is not available, values are

estimated based on data from structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.4-1.6 Doublet 3H -CH₃

~4.9-5.1 Quartet 1H -CH(OH)

~7.2-7.6 Multiplet 3H Ar-H

Variable Singlet (broad) 1H -OH
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm Carbon Type

~25 -CH₃

~70 -CH(OH)

~125-135 Aromatic CH

~130-133 Aromatic C-Cl

~145 Aromatic C-C(OH)

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Strong, Broad O-H stretch (alcohol)

2850-3000 Medium C-H stretch (aliphatic)

~3050-3100 Weak-Medium C-H stretch (aromatic)

~1600, ~1475 Medium-Weak C=C stretch (aromatic ring)

1050-1250 Strong
C-O stretch (secondary

alcohol)

~800-850 Strong
C-H bend (aromatic, out-of-

plane)

~700-800 Strong C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity Assignment

190/192/194 Moderate
[M]⁺ (Molecular ion with

chlorine isotopes)

175/177/179 High
[M-CH₃]⁺ (Loss of a methyl

group)

147/149 Moderate [M-CH₃-CO]⁺

111/113 Moderate [C₆H₃Cl]⁺

75 Moderate [C₆H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 1-(3,4-Dichlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 1-(3,4-Dichlorophenyl)ethanol and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane

(TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.

This experiment generally requires a larger number of scans due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton

ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As 1-(3,4-Dichlorophenyl)ethanol is likely a liquid or low-melting solid

at room temperature, the neat liquid film method is appropriate. Place a small drop of the

sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to

create a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the sample plates in the spectrometer's sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct injection or through a gas chromatography (GC-MS) interface if further

purification is needed.

Ionization: Employ Electron Ionization (EI) as the ionization method. In EI, high-energy

electrons bombard the sample molecules, causing them to ionize and fragment. A standard

electron energy of 70 eV is typically used.[1][2][3]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: A detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the major fragmentation patterns to confirm the structure. The isotopic pattern of

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and

M+4 peaks for fragments containing chlorine atoms.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1-(3,4-Dichlorophenyl)ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b075180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Synthesis & Purification of
1-(3,4-Dichlorophenyl)ethanol

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(EI)

Structural Elucidation
(Connectivity, Environment)

Functional Group
Identification

Molecular Weight &
Fragmentation Pattern

Structural Confirmation of
1-(3,4-Dichlorophenyl)ethanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b075180#spectroscopic-data-nmr-ir-mass-spec-for-1-
3-4-dichlorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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